molecular formula C25H23F3N2O3 B3512538 3-(benzyloxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide

3-(benzyloxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B3512538
M. Wt: 456.5 g/mol
InChI Key: QNGUZJCGPKRIOC-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzyloxy group, a morpholinyl group, and a trifluoromethyl group attached to a benzamide core. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds One common approach is the nucleophilic substitution reaction where a benzyloxy group is introduced to a benzamide precursorThe trifluoromethyl group is often introduced using trifluoromethylation reagents under specific conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as chromatography and recrystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of a nitro group results in an amine derivative.

Scientific Research Applications

3-(benzyloxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can form hydrogen bonds with target proteins, while the morpholinyl group enhances solubility and bioavailability. The trifluoromethyl group increases the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions modulate specific biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 3-(benzyloxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide imparts unique properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for applications requiring enhanced membrane permeability and resistance to metabolic degradation.

Properties

IUPAC Name

N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F3N2O3/c26-25(27,28)20-9-10-23(30-11-13-32-14-12-30)22(16-20)29-24(31)19-7-4-8-21(15-19)33-17-18-5-2-1-3-6-18/h1-10,15-16H,11-14,17H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGUZJCGPKRIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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